![molecular formula C20H14Br2N4O B1212172 2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one](/img/structure/B1212172.png)
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one
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Overview
Description
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one is a natural product found in Hamacantha and Spongosorites with data available.
Scientific Research Applications
Enantioselective Synthesis
A significant application is in the enantioselective synthesis of marine alkaloid analogs. For example, the (-)-antipode of the antifungal marine alkaloid, hamacanthin A, was synthesized using a process involving the coupling of 3-indolyl-alpha-oxoacetyl chloride and 3-indolyl azidoethylamine, followed by intramolecular aza-Wittig type cyclization. This illustrates the compound's utility in creating complex molecular structures in pharmaceutical synthesis (Jiang, Yang, & Wang, 2001).
Synthesis of Pyrazinone Derivatives
The compound plays a role in the synthesis of various pyrazinone derivatives. For instance, research on the synthesis of 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones via Leimgruber–Batcho indole synthesis demonstrates its use in creating heterocyclic compounds that could have potential applications in medicinal chemistry (Shahrisa, Ghasemi, & Saraei, 2009).
Marine Sponge Alkaloids
It is also instrumental in the study of marine sponge alkaloids. For example, a bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, was isolated from the marine sponge Smenospongia sp. This highlights the compound's importance in the exploration of natural products and potential drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).
Cytotoxicity Evaluation
The compound has been used in the synthesis and cytotoxicity evaluation of bis(indolyl)thiazole, bis(indolyl)pyrazinone, and bis(indolyl)pyrazine analogues. These compounds showed significant inhibitory effects in the growth of a range of cancer cell lines, suggesting potential applications in cancer therapy (Jiang & Gu, 2000).
Optoelectronic Applications
In the field of optoelectronics, novel heterocyclic compounds have been synthesized using variations of this compound. For instance, materials derived from it exhibited promising properties for opto-electronic applications, indicating its relevance in materials science and engineering (Ramkumar & Kannan, 2015).
Ancillary Ligand Role in Color Tuning
The compound's derivatives have been studied for their role in color tuning in iridium tetrazolate complexes, which is crucial in the development of light-emitting devices. This research underscores the compound's utility in fine-tuning the properties of luminescent materials (Stagni et al., 2008).
Synthesis of Antimicrobial Agents
Its derivatives have also been synthesized as potential antimicrobial agents. This indicates its importance in the development of new pharmaceuticals with antibacterial properties (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
properties
Molecular Formula |
C20H14Br2N4O |
---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27) |
InChI Key |
LJVUNJVGWMVCQH-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Canonical SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
synonyms |
hamacanthine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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